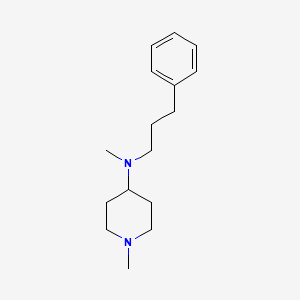![molecular formula C20H24O3 B5001092 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5001092.png)
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene, commonly known as FTY720, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTY720 is a sphingosine 1-phosphate (S1P) receptor modulator that has been shown to exhibit immunomodulatory, anti-inflammatory, and neuroprotective effects.
作用機序
FTY720 acts as a modulator of the 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene receptor, which is involved in a variety of cellular processes, including immune cell trafficking, vascular development, and cell survival. FTY720 is phosphorylated in vivo to form FTY720-phosphate, which binds to and activates this compound receptors on lymphocytes, leading to their sequestration in lymph nodes and reducing their ability to cause inflammation. Additionally, FTY720 has been shown to have direct effects on other cell types, including neurons and cancer cells.
Biochemical and Physiological Effects
FTY720 has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, modulating the immune system, and promoting neuroprotection. FTY720 has been shown to reduce the number of circulating lymphocytes, which can reduce inflammation in autoimmune diseases. Additionally, FTY720 has been shown to promote the survival of neurons and protect against neurodegeneration.
実験室実験の利点と制限
FTY720 has several advantages for lab experiments, including its well-characterized mechanism of action and the availability of various animal models for studying its effects. Additionally, FTY720 has been shown to have a good safety profile in clinical trials, which makes it an attractive candidate for further development. However, FTY720 has some limitations for lab experiments, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for FTY720 research, including exploring its potential therapeutic applications in other diseases, optimizing its synthesis method to improve yield and purity, and developing new formulations to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms underlying FTY720's effects on the immune system and other cell types. Overall, FTY720 has significant potential for further development as a therapeutic agent for a variety of diseases.
合成法
The synthesis of FTY720 involves several steps, including the reaction of 2-bromoethyl ethyl ether with 3,5-dimethylphenol to form 2-(3,5-dimethylphenoxy)ethyl ethyl ether. This intermediate is then reacted with 2-methoxy-4-(1-propen-1-yl)benzene in the presence of a base to form FTY720. The synthesis of FTY720 has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
科学的研究の応用
FTY720 has been extensively studied for its potential therapeutic applications in a variety of diseases, including multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and cancer. In multiple sclerosis, FTY720 has been shown to reduce the frequency and severity of relapses by modulating the immune system. In rheumatoid arthritis, FTY720 has been shown to reduce inflammation and joint damage. In inflammatory bowel disease, FTY720 has been shown to improve symptoms and reduce inflammation. In cancer, FTY720 has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-5-6-17-7-8-19(20(14-17)21-4)23-10-9-22-18-12-15(2)11-16(3)13-18/h5-8,11-14H,9-10H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKWEZZETSPZLE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=CC(=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=CC(=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-(4-phenoxyphenyl)acetamide](/img/structure/B5001010.png)
![(1R*,5S*)-6-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5001019.png)
![N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5001021.png)
![N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5001039.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5001043.png)
![N-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5001045.png)
![4,6-dimethyl-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B5001047.png)
![N-(4-isopropylphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5001055.png)
![3-chloro-N-[3-phenoxy-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001075.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5001076.png)
![3,3,7,8-tetramethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5001083.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5001086.png)
![N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5001100.png)